In Vitro Potency of Triflumizole vs. Prochloraz Against Fusarium oxysporum
Triflumizole demonstrates significant in vitro antifungal activity against Fusarium oxysporum, the causal agent of blackberry wilt, though it is less potent than prochloraz. This quantitative difference in EC50 values provides a clear metric for selecting the appropriate DMI based on desired potency versus other factors like cost or resistance profile [1].
| Evidence Dimension | In vitro antifungal activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.05 - 0.32 μg/mL |
| Comparator Or Baseline | Prochloraz: EC50 = 0.01 μg/mL; Difenoconazole: EC50 = 0.09 - 0.13 μg/mL |
| Quantified Difference | Triflumizole is 5-32x less potent in vitro than prochloraz, and 1.8-3.5x less potent than difenoconazole. |
| Conditions | In vitro assay on six pathogenic F. oxysporum isolates. |
Why This Matters
This quantifies the potency trade-off, justifying the selection of prochloraz for high intrinsic activity or triflumizole where its distinct resistance profile offers a strategic advantage.
- [1] Rebollar-Alviter A, et al. Effect of chemical, biological fungicides and resistance inducers for the management of blackberry wilt caused by Fusarium oxysporum. APS Annual Meeting Abstract. 2018. View Source
